molecular formula C18H16ClNO4 B11932532 N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide

N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide

Cat. No.: B11932532
M. Wt: 345.8 g/mol
InChI Key: ANYYRKZSAPSRCB-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a methoxy-substituted phenyl ring connected through a dioxobutanamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methylphenylamine with an appropriate acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with 3-methoxybenzoyl chloride under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methylphenyl)-4-(3-hydroxyphenyl)-2,4-dioxobutanamide
  • N-(5-Chloro-2-methylphenyl)-4-(3-ethoxyphenyl)-2,4-dioxobutanamide

Uniqueness

N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H16ClNO4

Molecular Weight

345.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide

InChI

InChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-9H,10H2,1-2H3,(H,20,23)

InChI Key

ANYYRKZSAPSRCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)CC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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